3-chloro-4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

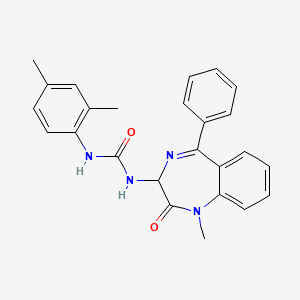

Description

The compound "3-chloro-4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests that it may have potential as a therapeutic agent, given the presence of a triazole ring, which is often associated with various pharmacological properties.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of aminoguanidines with an appropriate phenylglyoxal hydrate in glacial acetic acid, as seen in the synthesis of similar compounds . The process may involve multiple steps, including the introduction of the triazole ring and the subsequent attachment of the benzenesulfonamide moiety. The exact synthesis of the compound is not detailed in the provided papers, but it likely follows a similar synthetic route.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which is a common feature in this class of compounds. The triazole ring in the compound of interest is a five-membered heterocyclic ring containing three nitrogen atoms, which can contribute to the compound's biological activity . The molecular structure is crucial in determining the compound's interaction with biological targets.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including substitutions at the aromatic ring or modifications of the sulfonyl group. The presence of the triazole ring can also influence the compound's reactivity, potentially allowing for further derivatization or interaction with biological molecules . The specific chemical reactions that "this compound" may undergo are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the benzene ring and the nature of the attached groups. Compounds with a triazole ring often exhibit increased metabolic stability, which is desirable for potential therapeutic agents . The exact properties of the compound would need to be determined experimentally.

Relevant Case Studies

While the provided papers do not discuss the specific compound "this compound," they do provide insights into the biological activities of related benzenesulfonamide derivatives. For instance, some derivatives have shown cytotoxic activity against various human cancer cell lines and have induced apoptosis in these cells . Another study reported the synthesis of derivatives with potential anticancer activity, with some compounds showing remarkable activity against a panel of human tumor cell lines . These case studies suggest that the compound may also possess similar biological activities, warranting further investigation.

Scientific Research Applications

Antimicrobial and Anti-HIV Activity

Another study by Brzozowski (1998) synthesized a series of 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides, exhibiting moderate to high anti-HIV activity and moderate anticancer activity. This suggests a potential application in treating HIV and related infections (Brzozowski, 1998).

Molecular Structure and Interactions

Bats et al. (2001) investigated two isomorphous benzenesulfonamide compounds, focusing on their crystal structures determined by intermolecular interactions. The study provided insights into how slight variations in molecular structure can influence the packing and interactions in the crystal lattice, which is crucial for understanding the physicochemical properties of such compounds (Bats et al., 2001).

UV Protection and Antimicrobial Applications

Mohamed et al. (2020) designed and synthesized hot three 4-(5-methyl-4-(1-(2-(4-methyl-5-(aryldiazenyl)thiazol-2-yl)hydrazono)ethyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamides. These compounds were used as azo dyes for cotton textiles, providing UV protection and antibacterial properties. This application demonstrates the versatility of such compounds beyond pharmaceutical uses, extending to material science and textile engineering (Mohamed et al., 2020).

properties

IUPAC Name |

3-chloro-4-methyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN4O2S/c1-10(2)14(9-19-16-6-7-17-19)18-22(20,21)12-5-4-11(3)13(15)8-12/h4-8,10,14,18H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMJPGKYASAKRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC(CN2N=CC=N2)C(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3017099.png)

![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-adamantyl]acetic acid](/img/structure/B3017102.png)

![Ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3017104.png)

![4-(1,3-benzodioxol-5-yl)-2-(4-methoxystyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3017106.png)

![2-(3,4-Dimethoxyphenyl)-1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B3017115.png)

![1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B3017116.png)

![Ethyl 4-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate](/img/structure/B3017117.png)

![5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3017118.png)